molecular formula C14H18BF3O3 B2821938 2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1445019-24-8

2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2821938
CAS RN: 1445019-24-8
M. Wt: 302.1
InChI Key: MDCAOOMRVSIDTJ-UHFFFAOYSA-N
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Description

“2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are highly valuable building blocks in organic synthesis . They are generally environmentally benign and relatively stable .


Synthesis Analysis

The synthesis of boronic esters like “2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” often involves catalytic protodeboronation of alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .


Chemical Reactions Analysis

Boronic esters like “2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are involved in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely applied in carbon-carbon bond-forming reactions .

Scientific Research Applications

Polymer Synthesis

  • Precision Polymerization : Yokozawa et al. (2011) explored the use of similar dioxaborolane compounds in precision polymerization, yielding polymers like P3HT with narrow molecular weight distributions and high regioregularity. This demonstrates the compound's utility in synthesizing high-quality polymers for electronic and optical applications (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).

Material Science

  • Nanoparticle Brightness Enhancement : Fischer, Baier, & Mecking (2013) reported that certain dioxaborolane derivatives can be used to enhance the brightness of nanoparticles. This has implications for developing materials with improved optical properties (Fischer, Baier, & Mecking, 2013).

Chemical Analysis

  • Detection in Living Cells : Nie et al. (2020) synthesized a 4-substituted pyrene derivative using a similar dioxaborolane compound, which showed high sensitivity and selectivity for hydrogen peroxide detection in living cells. This indicates potential applications in biological and chemical sensing (Nie, Sun, Zhao, Miao, & Ni, 2020).

properties

IUPAC Name

2-[4-methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)9-6-7-11(19-5)10(8-9)14(16,17)18/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCAOOMRVSIDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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